![molecular formula C20H17ClN2O2 B2489811 3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione CAS No. 338953-30-3](/img/structure/B2489811.png)
3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione
Overview
Description
Synthesis Analysis
The synthesis of related tetrahydroquinoline and isoquinoline derivatives has been achieved through various methods, including ultrasound irradiation and conventional methods, demonstrating the versatility and adaptability in synthesizing complex heterocyclic compounds. For example, methyl 2-methyl-4-aryl-5-oxo-1H,4H-5,6,7,8-tetrahydroquinoline-3-carboxylates and related compounds were synthesized by the condensation of cyclic 1,3-diones with aromatic aldehydes and β-aminocrotonate using both thermal and ultrasound irradiation methods (Thirumalai, Murugan, & Ramakrishnan, 2006).
Molecular Structure Analysis
The study of molecular structures, especially in compounds similar to our compound of interest, involves detailed analysis using techniques such as single-crystal X-ray analyses and 2D COSY spectroscopy. These methods allow for the unequivocal determination of complex molecular structures, as seen in the synthesis and analysis of various substituted pyridinones and morpholinopyrones (Prior et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving isoquinoline derivatives are diverse and include processes like photo-oxidative [3 + 2] cycloaddition/oxidative aromatization reactions, which utilize molecular oxygen as the terminal oxidant for the efficient synthesis of pyrrolo[2,1-a]isoquinoline derivatives (Fujiya et al., 2016). Such reactions highlight the reactivity and functional adaptability of isoquinoline derivatives under various conditions.
Physical Properties Analysis
The physical properties of isoquinoline derivatives are crucial for understanding their behavior in different environments and applications. For instance, the crystalline structure and hydrogen bonding patterns of similar compounds have been elucidated through detailed studies, providing insights into their stability, solubility, and molecular interactions (Mague et al., 2017).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives, such as reactivity, stability, and the ability to undergo various chemical transformations, are central to their application potential. Studies have shown that these compounds can participate in a wide range of reactions, including cycloadditions, condensations, and aromatization processes, often catalyzed by metals or other chemical agents (Zheng et al., 2018).
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of derivatives related to this compound involves reactions of substituted methyl aroylpyruvates with amino-functionalized tetrahydroisoquinolines, yielding structures confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry (Gein et al., 2005). Other research highlights the development of multifunctional fluorescent chemosensors based on similar molecular frameworks for the selective detection of Group IIIA metal ions, demonstrating the versatility of these compounds in sensor technology (Jang et al., 2018). Additionally, the green synthesis approach has been applied to generate pyridoquinazoline derivatives, showcasing environmentally benign methods for producing these compounds (Lu et al., 2014).
Potential Applications
The research has also focused on exploring the potential applications of these compounds in various domains. For instance, derivatives have been synthesized for use as fluorescence probes in biological systems, indicating their utility in tracing biological pathways and as tools for biochemical research (Prior et al., 2014). The antioxidant properties of certain quinolinone derivatives have been evaluated in the context of lubricating greases, suggesting their applicability in industrial settings to improve product longevity and efficiency (Hussein et al., 2016).
Novel Reaction Mechanisms and Synthesis Routes
Research has elucidated novel reaction mechanisms and synthesis routes involving these compounds. For example, the platinum-catalyzed hydrative carbocyclization of oxo-alkyne-nitrile functionalities to produce nitrogen-containing heterocycles demonstrates the chemical versatility and potential for creating complex molecular architectures (Mukherjee & Liu, 2011). Sequential photo-oxidative cycloaddition/oxidative aromatization reactions using molecular oxygen as the terminal oxidant have been developed for synthesizing pyrroloisoquinoline derivatives, showcasing innovative approaches to sustainable chemistry (Fujiya et al., 2016).
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that the interaction of similar compounds with their targets often results in changes at the molecular level, which can lead to various biological effects .
Biochemical Pathways
Compounds with similar structures have been found to exert their effects through various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 265658 , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have been found to induce oxidative stress, dna damage, and apoptosis in cancer cells .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential biological activity. Given the wide range of activities exhibited by tetrahydroisoquinoline derivatives, this compound could have potential applications in medicinal chemistry .
properties
IUPAC Name |
3-[(4-chlorophenyl)iminomethyl]-2-hydroxy-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-14-5-7-15(8-6-14)22-12-17-19(24)11-18-16-4-2-1-3-13(16)9-10-23(18)20(17)25/h1-8,12,18,24H,9-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBRLMUOZOMUNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)O)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117899 | |
Record name | 3-[[(4-Chlorophenyl)amino]methylene]-1,6,7,11b-tetrahydro-2H-benzo[a]quinolizine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
338953-30-3 | |
Record name | 3-[[(4-Chlorophenyl)amino]methylene]-1,6,7,11b-tetrahydro-2H-benzo[a]quinolizine-2,4(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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